

An In-depth Technical Guide to the Biosynthetic Pathway of n-Oleoyl Serinol

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Compound of Interest

Compound Name: *n*-Oleoyl serinol

Cat. No.: B1660185

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Abstract

n-Oleoyl serinol is an endogenous N-acyl amide lipid mediator with significant signaling functions, particularly in the regulation of bone remodeling and metabolic homeostasis.[1][2] While a complete, definitively characterized biosynthetic pathway in mammals remains an area of active investigation, substantial evidence points to its production by gut microbiota and suggests a potential analogous pathway in mammalian cells. This technical guide provides a comprehensive overview of the current understanding of the **n-Oleoyl serinol** biosynthetic pathway, drawing parallels with the well-established synthesis of other N-acyl amides. It includes quantitative data on its biological activities, detailed experimental protocols for its study, and visualizations of the key pathways and workflows.

Introduction to n-Oleoyl Serinol

n-Oleoyl serinol is a member of the N-acyl amide family, a class of bioactive lipids that includes the well-known endocannabinoid anandamide (N-arachidonylethanolamine) and the appetite-suppressing lipid oleoylethanolamide (OEA).[3][4] Structurally, it consists of an oleic acid molecule linked via an amide bond to serinol (2-amino-1,3-propanediol). Endogenous n-Oleoyl-L-serine has been identified in mouse bone and has been shown to stimulate osteoblast proliferation and increase bone mass.[5] Furthermore, bacterially produced N-acyl serinols have been found to activate G-protein-coupled receptors (GPCRs) such as GPR119, leading to the secretion of glucagon-like peptide-1 (GLP-1) and influencing glucose homeostasis.

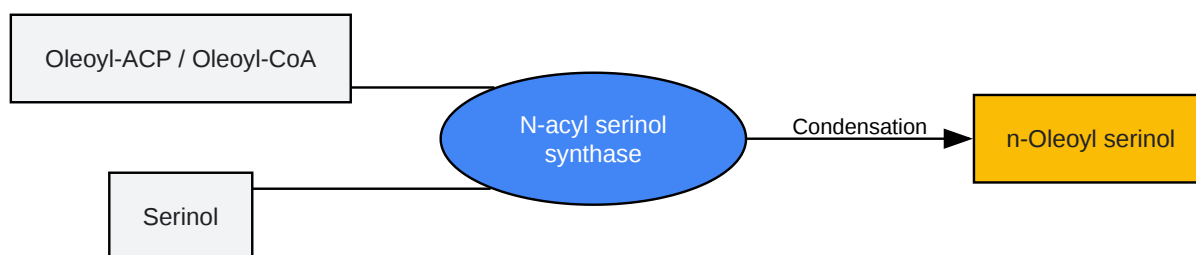
Biosynthetic Pathways

The biosynthesis of **n-Oleoyl serinol** is understood to occur via at least two distinct routes: a direct enzymatic synthesis in bacteria and a hypothesized multi-step pathway in mammals analogous to that of other N-acyl ethanolamines.

Bacterial Biosynthesis of n-Oleoyl Serinol

Commensal gut bacteria have been identified as a source of N-acyl serinols. This production is attributed to the presence of N-acyl synthase (NAS) genes within the microbiome. The proposed bacterial pathway is a direct condensation reaction catalyzed by an N-acyl serinol synthase. This enzyme likely utilizes an activated form of oleic acid, such as oleoyl-acyl carrier protein (oleoyl-ACP) or oleoyl-CoA, and condenses it with serinol to form **n-Oleoyl serinol**.

The biosynthesis of the precursor, serinol, can be achieved through the action of amino alcohol dehydrogenases or transaminases on dihydroxyacetone phosphate.



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Bacterial biosynthesis of **n-Oleoyl serinol**.

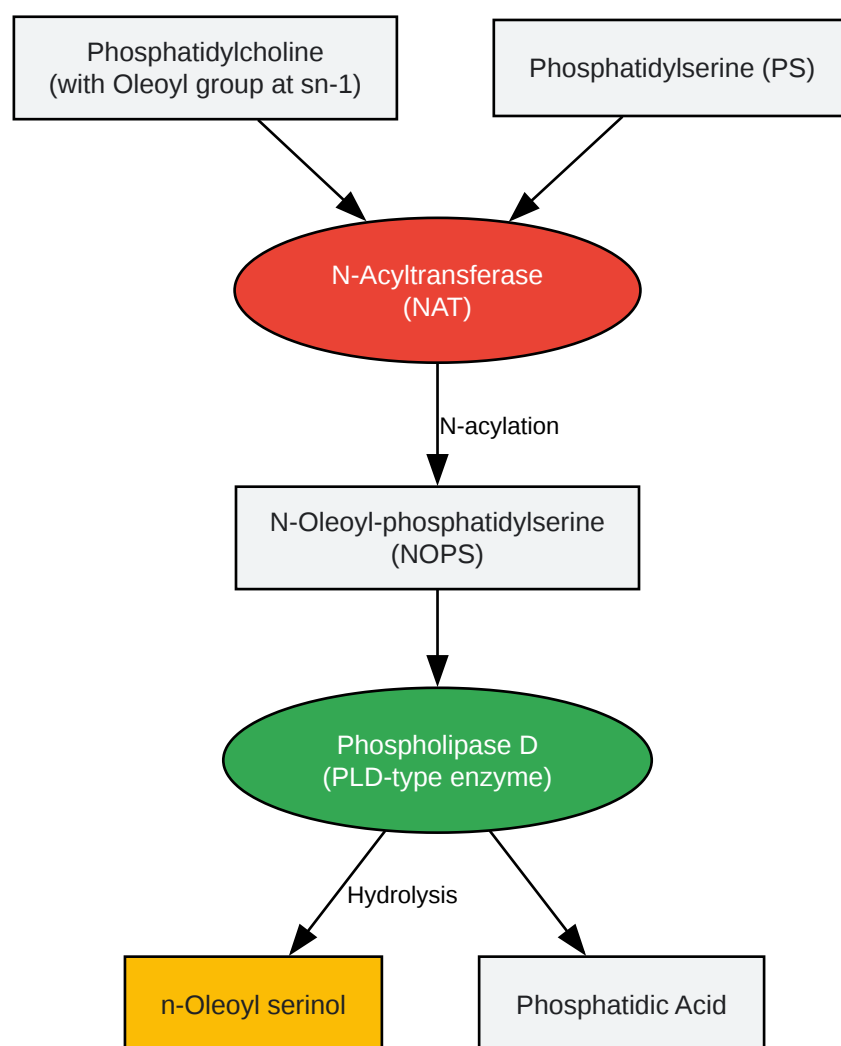
Hypothesized Mammalian Biosynthetic Pathway

While a dedicated N-acyl serinol synthase has not been identified in mammals, a plausible pathway can be hypothesized based on the well-characterized biosynthesis of N-oleoylethanolamine (OEA). This pathway would involve the formation of an N-acyl-phosphatidylserine (NAPS) intermediate, followed by its cleavage to release **n-Oleoyl serinol**.

Step 1: Formation of N-Oleoyl-phosphatidylserine (NOPS) An N-acyltransferase (NAT) enzyme would catalyze the transfer of an oleoyl group from the sn-1 position of a phospholipid, such as

phosphatidylcholine, to the primary amine of phosphatidylserine (PS), forming N-oleoyl-phosphatidylserine (NOPS).

Step 2: Cleavage of NOPS to **n-Oleoyl serinol** A phospholipase, potentially a phospholipase D (PLD)-type enzyme similar to NAPE-PLD which cleaves N-acyl-phosphatidylethanolamines (NAPEs), would then hydrolyze the phosphodiester bond of NOPS to release **n-Oleoyl serinol** and phosphatidic acid.

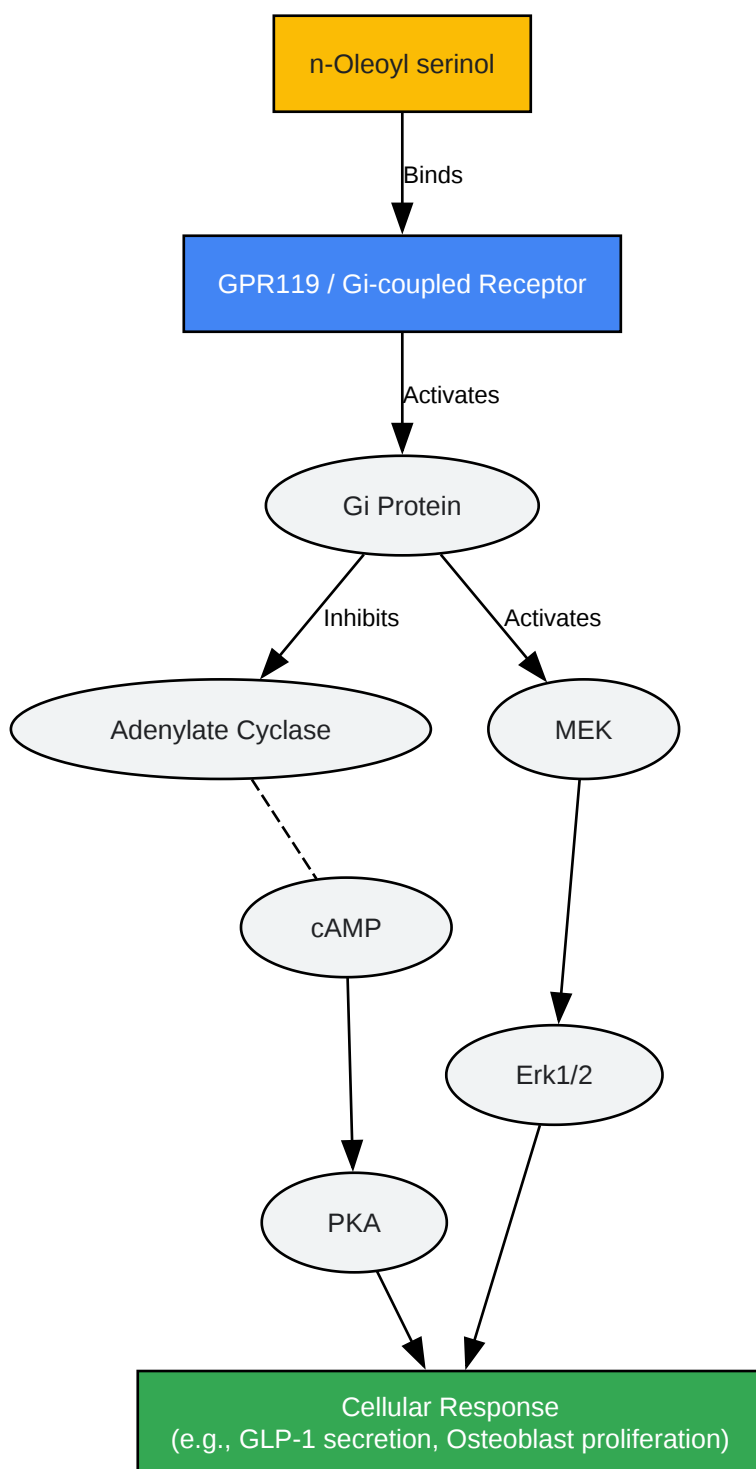


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Hypothesized mammalian biosynthesis of **n-Oleoyl serinol**.

Signaling Pathway of n-Oleoyl Serinol

n-Oleoyl serinol exerts its biological effects by acting as a signaling molecule, primarily through the activation of G-protein-coupled receptors. One of the key targets identified is GPR119, a receptor involved in glucose-stimulated insulin and GLP-1 secretion. In bone, n-Oleoyl serine has been shown to trigger a Gi-protein-coupled receptor, leading to the activation of the Erk1/2 signaling pathway, which in turn modulates osteoblast proliferation and osteoclast apoptosis.



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Signaling pathway of **n-Oleoyl serinol** via GPCRs.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of **n-Oleoyl serinol** and related compounds from published studies.

Table 1: Effects of n-Oleoyl-L-serine on Bone Cells and Bone Mass

Parameter	Model System	Concentration / Dose	Effect	Reference
DNA Synthesis	MC3T3 E1 Osteoblastic Cells	10-11 M	Peak stimulation	
Trabecular Bone Volume	Intact Mice	5 mg/kg/day	Moderate increase	
Bone Formation Rate	Ovariectomized Mice	5 mg/kg/day	Significant increase	

| Osteoclast Number | Ovariectomized Mice | 5 mg/kg/day | Significant decrease | |

Table 2: GPR119 Activation and GLP-1 Release by N-Acyl Serinols

Compound	Assay	EC50 / Concentration	Result	Reference
n-Oleoyl serinol	GPR119 Activation (β-arrestin)	12 μM	Agonist activity	
n-Oleoyl serinol	GLP-1 Release (GLUTag cells)	10 μM	~2-fold increase over control	

| OEA | GPR119 Activation (β-arrestin) | - | Potent agonist | |

Experimental Protocols

Extraction and Quantification of n-Oleoyl Serinol from Tissues

This protocol is adapted from methods used for the analysis of N-acyl amides in biological matrices.

Workflow Diagram



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